2-([1,1'-Biphenyl]-2-yl)ethanamine
Description
Historical Context of Biphenyl (B1667301) and Ethanamine Moieties in Organic Synthesis
The biphenyl moiety has been a cornerstone of organic chemistry for over a century. rsc.org Its discovery dates back to the 19th century, with early synthesis methods like the Wurtz-Fittig reaction being developed around 1855. rsc.orgbohrium.com The Ullmann reaction, another classic method for creating biphenyls, has been known since 1901. rsc.org Biphenyls are recognized for their high thermal stability and chemical resistance, which led to their use in industrial applications such as heat transfer fluids. ontosight.aibritannica.com The biphenyl structure is also a key component in liquid crystals, organic light-emitting diodes (OLEDs), and numerous pharmaceuticals. bohrium.comwikipedia.org The ability of the two phenyl rings to rotate around the single bond connecting them leads to a phenomenon known as atropisomerism, where bulky substituents can restrict this rotation and create stable, chiral molecules. bohrium.comslideshare.net
The ethanamine moiety, a two-carbon chain with a terminal amine group, is a fundamental structural unit in a vast number of biologically active molecules. ontosight.ai It is a primary alkyl amine and a versatile nucleophilic base, making it a common building block in organic synthesis. wikipedia.org The ethanamine scaffold is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters. mdpi.com Its presence in a molecule can significantly influence properties such as solubility and the ability to interact with biological targets. ontosight.ai The synthesis of ethanamine itself is conducted on a large scale, often through the reaction of ethanol (B145695) and ammonia (B1221849) or the reductive amination of acetaldehyde. wikipedia.org
Academic Significance and Research Trajectories of the Biphenyl-Ethanamine Scaffold
The combination of a biphenyl core with an ethanamine side chain creates a "biphenyl-ethanamine" scaffold that has attracted considerable academic interest, particularly in medicinal chemistry. This structural motif is found in compounds designed to interact with various biological systems.
Research has shown that the biphenyl scaffold is valuable for designing modulators of receptors in the central nervous system. For instance, biphenyl-based compounds have been optimized as negative allosteric modulators of the NMDA receptor, which is a target for treating major depressive disorder. nih.gov In a separate line of research, a biphenyl pyrazole (B372694) scaffold was developed as a dual inhibitor of acetylcholinesterase and tau aggregation, both of which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov The lead compound in that study demonstrated an IC50 value of 0.35 µM against acetylcholinesterase. nih.gov
The ethanamine portion of the scaffold is often considered a "privileged" structure in drug discovery, as it is a key feature in many neurotransmitters and hormones. mdpi.com Its flexibility and basicity allow it to form crucial interactions with biological receptors. For example, derivatives of 2-phenethylamine are widely studied for their effects on adrenergic and serotonin (B10506) receptors, with applications as antidepressants and other CNS-active agents. mdpi.comnih.gov
The research trajectory for the biphenyl-ethanamine scaffold is focused on exploring how modifications to both the biphenyl rings (e.g., adding different substituents) and the ethanamine chain can fine-tune the molecule's activity for specific biological targets. This includes creating libraries of related compounds for high-throughput screening and using computational modeling to predict their binding modes and affinities. nih.gov
Overview of Advanced Research Methodologies Applied to 2-([1,1'-Biphenyl]-2-yl)ethanamine
The characterization and study of biphenyl-ethanamine derivatives rely on a suite of advanced analytical and computational techniques.
Synthesis and Purification: The creation of these molecules often involves multi-step synthetic routes. rsc.org Key reactions for forming the biphenyl core include modern cross-coupling methods like the Suzuki-Miyaura, Negishi, and Stille reactions, which offer high efficiency and control over the final structure. rsc.orgbohrium.comnih.gov The ethanamine side chain can be introduced through various methods, including the Hofmann degradation of an amide, as described in a patent for synthesizing 2-aminobiphenyl (B1664054) compounds. google.com Purification and analysis of the final products are typically performed using techniques like High-Performance Liquid Chromatography (HPLC). helixchrom.com
Structural Characterization: The precise structure of newly synthesized compounds is confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity of atoms. mdpi.com Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition. mdpi.com For crystalline materials, single-crystal X-ray diffraction provides the ultimate proof of structure and reveals the three-dimensional arrangement of the atoms in space. researchgate.net
Computational Modeling: Molecular modeling plays a significant role in understanding how these molecules behave and interact with their targets. nih.gov Docking studies and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand to a receptor. nih.govnih.gov These computational methods can guide the design of new derivatives with improved properties, saving time and resources in the lab. nih.gov
Table 1: Key Synthesis Reactions for Biphenyl Derivatives
| Reaction Name | Year of Discovery | Description |
|---|---|---|
| Wurtz-Fittig Reaction | 1855 | Coupling of an aryl halide with an alkyl halide using sodium metal. rsc.orgbohrium.com |
| Ullmann Reaction | 1901 | Copper-catalyzed coupling of two aryl halides. rsc.org |
| Suzuki-Miyaura Coupling | 1979 | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.orgbohrium.com |
| Negishi Coupling | 1977 | Palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide. nih.gov |
| Stille Coupling | 1978 | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. bohrium.com |
Table 2: Common Analytical Techniques
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of compounds in a mixture. helixchrom.com |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure by observing the magnetic properties of atomic nuclei. mdpi.com |
| Mass Spectrometry (MS) | Determination of the mass-to-charge ratio of ions to identify the molecular weight and composition. mdpi.com |
| X-ray Crystallography | Determination of the three-dimensional atomic and molecular structure of a crystal. researchgate.net |
| Molecular Docking | Computational prediction of the preferred orientation of one molecule when bound to a second. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFWDCIEYLFOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies of 2 1,1 Biphenyl 2 Yl Ethanamine
Established Chemical Synthesis Routes
The synthesis of 2-([1,1'-Biphenyl]-2-yl)ethanamine can be achieved through several conventional chemical pathways, primarily involving reductive amination or transformations from nitrogen-containing functional groups.
Reductive Amination Approaches from Corresponding Ketones and Aldehydes
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, valued for its efficiency and operational simplicity. sci-hub.ru This method typically involves the reaction of a carbonyl compound—in this case, 1-([1,1'-Biphenyl]-2-yl)ethan-1-one or 2-([1,1'-Biphenyl]-2-yl)acetaldehyde—with an amine source, followed by the reduction of the resulting imine intermediate. The entire process can often be conducted in a single pot.
The key precursor, 1-([1,1'-Biphenyl]-2-yl)ethan-1-one (also known as 2-acetylbiphenyl), is a well-characterized solid with a melting point of approximately 56-56.5 °C. lookchem.comechemi.com In a typical reductive amination sequence, this ketone reacts with ammonia (B1221849) or an ammonium (B1175870) salt to form an intermediate imine. This imine is not isolated but is reduced in situ to the target primary amine, this compound. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and mildness of conditions.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Description |
|---|---|
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in combination with a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation. koreascience.kr |
| Sodium Cyanoborohydride (NaBH₃CN) | Particularly effective for reductive amination as it is stable in mildly acidic conditions (pH 3-6) and selectively reduces the protonated iminium ion over the starting ketone. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent that is often preferred for its non-toxic byproducts and high efficiency in reducing a wide range of aldehydes and ketones. |
| Catalytic Hydrogenation (H₂/Catalyst) | A classic method involving hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is highly effective but may require elevated pressures. |
Transformations from Nitrile or Nitro Precursors
Alternative synthetic routes to this compound involve the chemical reduction of corresponding nitrile or nitro compounds. These methods provide a pathway from different sets of starting materials.
The reduction of a nitrile, such as 2-([1,1'-Biphenyl]-2-yl)acetonitrile, offers a direct route to the primary amine. This transformation typically requires strong reducing agents or catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this reduction, capable of converting the nitrile group to an aminomethyl group in high yield. Alternatively, catalytic hydrogenation with catalysts like Raney Nickel or Rhodium is also an effective industrial method.
Similarly, a nitro precursor, such as 2-(2-nitroethyl)-[1,1'-biphenyl], can be reduced to the target ethanamine. The reduction of an aliphatic nitro group is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation over a palladium or platinum catalyst or using a metal-acid combination, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Asymmetric and Stereoselective Syntheses
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug is responsible for the desired therapeutic effect. nih.gov Consequently, significant research has focused on developing asymmetric methods for preparing chiral amines like this compound.
Biocatalytic Approaches (e.g., ω-Transaminase-Mediated Synthesis)
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. nih.gov ω-Transaminases (ω-TAs) are especially valuable for synthesizing chiral amines from prochiral ketones via asymmetric amination. nih.govmdpi.com
Significant progress has been made in the synthesis of bulky chiral amines using engineered ω-TAs. Researchers have utilized protein engineering to enhance the activity of an (S)-selective ω-transaminase from Pseudomonas jessenii (PjTA-R6) for the synthesis of amines with sterically demanding substituents. nih.gov Through computational design aimed at expanding the substrate-binding pocket, specific mutations were identified that dramatically improved the enzyme's performance toward bulky substrates.
In the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, a specific mutant, W57F (where tryptophan at position 57 was replaced by phenylalanine), exhibited a remarkable 1716-fold increase in activity compared to the wild-type enzyme. nih.gov This highlights the potential of rational enzyme design to overcome the limitations of natural biocatalysts. These enzymes use a cofactor, pyridoxal (B1214274) 5′-phosphate (PLP), to shuttle an amino group from an inexpensive amino donor, such as isopropylamine, to the ketone acceptor. nih.gov
Table 2: Engineered ω-Transaminase Variant for Bulky Amine Synthesis
| Enzyme | Mutation | Substrate | Relative Activity Improvement |
|---|---|---|---|
| PjTA-R6 Variant | W57F | 1-([1,1'-Biphenyl]-2-yl)ethan-1-one | 1716-fold |
Data sourced from a study on the computational redesign of ω-transaminase from Pseudomonas jessenii. nih.gov
Chiral Catalyst-Mediated Enantioselective Reductions
Transition metal-catalyzed asymmetric hydrogenation is another leading strategy for the enantioselective synthesis of chiral amines. nih.gov This approach typically involves the asymmetric reduction of a prochiral imine, which can be formed in situ from the corresponding ketone, 1-([1,1'-Biphenyl]-2-yl)ethan-1-one.
The success of this method relies on the design and application of chiral ligands that coordinate to a metal center (commonly iridium or rhodium) to create a chiral catalytic environment. nih.govchemrxiv.org These catalysts facilitate the transfer of hydrogen to one face of the C=N double bond of the imine, leading to the preferential formation of one enantiomer of the amine product. Various classes of chiral ligands have been developed and proven effective, including those based on phosphino-oxazoline and chiral diphosphine backbones. nih.gov The choice of ligand, metal, solvent, and reaction conditions is crucial for achieving high enantioselectivity (ee). nih.gov
Elucidation of Reaction Mechanisms in this compound Formation
Understanding the reaction mechanisms is critical for optimizing synthetic routes. The formation of this compound via the methods described above proceeds through distinct mechanistic pathways.
For reductive amination , the mechanism is a two-stage process. libretexts.org
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (e.g., ammonia) on the carbonyl carbon of the ketone precursor, 1-([1,1'-Biphenyl]-2-yl)ethan-1-one. This forms a tetrahedral carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields a protonated imine, known as an iminium ion. libretexts.org
Reduction: The iminium ion is then reduced by a hydride reagent (such as NaBH₃CN or NaBH(OAc)₃). The hydride attacks the electrophilic carbon of the iminium ion, breaking the π-bond and forming the final C-N single bond of the amine product.
The mechanism of biocatalytic transamination is more intricate and involves a "ping-pong bi-bi" catalytic cycle mediated by the pyridoxal 5′-phosphate (PLP) cofactor. nih.gov
First Half-Reaction: The amino donor (e.g., isopropylamine) reacts with the enzyme-bound PLP. The amino group is transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the ketone byproduct (acetone). The enzyme is now in its PMP form.
Second Half-Reaction: The ketone substrate, 1-([1,1'-Biphenyl]-2-yl)ethan-1-one, enters the active site and reacts with the PMP form of the enzyme. The amino group is transferred from PMP to the ketone, forming the chiral amine product, this compound. This step regenerates the original PLP-bound form of the enzyme, allowing it to begin another catalytic cycle. nih.gov The stereoselectivity of the reaction is determined by the specific orientation of the ketone substrate within the chiral active site of the engineered enzyme.
Kinetic Studies and Pathway Analysis
Kinetic studies are fundamental to elucidating the reaction mechanism, identifying the rate-determining step, and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. For the synthesis of arylethylamines, kinetic investigations often focus on the reduction of nitriles or amides, or on reductive amination pathways.
A plausible synthetic pathway to this compound is the reduction of 2-([1,1'-Biphenyl]-2-yl)acetonitrile. This reaction can be catalyzed by various metal catalysts, such as palladium on carbon (Pd/C), Raney nickel, or lithium aluminum hydride (LiAlH₄). The reaction kinetics would likely follow a rate law dependent on the concentrations of the nitrile, the hydrogen source (if applicable), and the catalyst.
For instance, in a catalytic hydrogenation, the reaction rate can often be described by Langmuir-Hinshelwood kinetics, where the rate is dependent on the adsorption of the reactants onto the catalyst surface. The rate equation would take the general form:
Rate = k * (K_nitrile * P_H2 * [Nitrile]) / (1 + K_nitrile * [Nitrile] + K_H2 * P_H2)^2
Where 'k' is the rate constant, 'K_nitrile' and 'K_H2' are the adsorption equilibrium constants for the nitrile and hydrogen, respectively, and 'P_H2' is the partial pressure of hydrogen.
Pathway analysis, often aided by computational modeling, can help to map the energy landscape of the reaction, identifying transition states and intermediates. For the reduction of 2-([1,1'-Biphenyl]-2-yl)acetonitrile, the pathway would involve the initial coordination of the nitrile group to the metal catalyst, followed by sequential hydrogenation steps.
An alternative advanced approach for the synthesis of chiral amines is dynamic kinetic resolution (DKR). This method combines enantioselective synthesis with in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer. For a related compound, (R)-β-methylphenethylamine, a study demonstrated the use of a transaminase for the enantioselective synthesis from 2-phenylpropanal. This process involved in-situ product crystallization to overcome product inhibition. A similar strategy could hypothetically be applied to the synthesis of an enantiomerically pure form of this compound.
The table below illustrates hypothetical data on the effect of catalyst loading on the yield of an amine synthesis, a common parameter investigated in kinetic studies.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 65 |
| 2.5 | 12 | 85 |
| 5 | 8 | 92 |
| 10 | 8 | 92 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
Identification of Key Intermediates
The identification of key intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of this compound via the reduction of 2-([1,1'-Biphenyl]-2-yl)acetonitrile, the primary intermediate is the corresponding imine.
Reduction of Nitrile:
The reduction of the nitrile to the primary amine proceeds through an imine intermediate.
Initial Reduction: The nitrile group undergoes a two-electron reduction to form an imine intermediate. [1,1'-Biphenyl]-2-yl-CH₂-C≡N + 2[H] → [1,1'-Biphenyl]-2-yl-CH₂-CH=NH
Final Reduction: The imine intermediate is then further reduced to the primary amine. [1,1'-Biphenyl]-2-yl-CH₂-CH=NH + 2[H] → this compound
Spectroscopic techniques such as in-situ FTIR or NMR can be employed to detect the presence of the transient imine intermediate, providing direct evidence for the proposed reaction pathway.
In more complex synthetic routes, such as those involving multiple steps or catalytic cycles, the identification of intermediates can be more challenging. For instance, in a hypothetical synthesis using a cobalt-porphyrin catalyzed reaction, the key intermediates would be organocobalt species formed during the catalytic cycle.
Chemical Reactivity and Derivatization of 2 1,1 Biphenyl 2 Yl Ethanamine
Reactions at the Amine Functional Group
The presence of a primary amine group (-NH₂) makes 2-([1,1'-Biphenyl]-2-yl)ethanamine a versatile nucleophile, capable of undergoing numerous transformations to form a variety of nitrogen-containing compounds.
The primary amine of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.netlumenlearning.com The reaction is reversible and the pH must be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.orglumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.orglumenlearning.com
The general mechanism proceeds in two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a hemiaminal. researchgate.net
Dehydration: The hemiaminal is then protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final imine product. researchgate.net
| Carbonyl Reactant | Product Name | Product Structure |
|---|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2-([1,1'-biphenyl]-2-yl)ethanamine | C₁₅H₁₅N-C₆H₅-CH=N-CH₂CH₂-C₁₂H₉ |
| Acetone | N-(Propan-2-ylidene)-2-([1,1'-biphenyl]-2-yl)ethanamine | C₁₅H₁₅N-(CH₃)₂C=N-CH₂CH₂-C₁₂H₉ |
| Cyclohexanone | N-(Cyclohexylidene)-2-([1,1'-biphenyl]-2-yl)ethanamine | C₁₅H₁₅N-C₆H₁₀=N-CH₂CH₂-C₁₂H₉ |
As a primary amine, this compound readily undergoes acylation and alkylation at the nitrogen atom.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). A common procedure involves the Schotten-Baumann reaction conditions for forming amides from amines and acyl chlorides. mdpi.com
Alkylation introduces alkyl groups onto the nitrogen atom. The reaction with alkyl halides can lead to the formation of secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Basic conditions are typically employed to deprotonate the amine, increasing its nucleophilicity. rsc.org
| Reagent | Reaction Type | Product Name |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acylation | N-(2-([1,1'-Biphenyl]-2-yl)ethyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | Acylation | N-(2-([1,1'-Biphenyl]-2-yl)ethyl)benzamide |
| Methyl Iodide (CH₃I) | Alkylation | N-Methyl-2-([1,1'-biphenyl]-2-yl)ethanamine (Secondary Amine) |
| Benzyl Bromide (C₆H₅CH₂Br) | Alkylation | N-Benzyl-2-([1,1'-biphenyl]-2-yl)ethanamine (Secondary Amine) |
The amine functionality of this compound serves as a key handle for the synthesis of various nitrogen-containing heterocycles. These syntheses often involve a multi-step sequence where the amine is first derivatized and then undergoes an intramolecular cyclization. For example, acylation of the amine followed by a cyclization reaction can lead to the formation of fused heterocyclic systems. rsc.org
One potential pathway involves the reaction of this compound with a 1,3-dielectrophile, such as a 1,3-diketone, which can lead to the formation of seven-membered rings or other complex structures through condensation and cyclization. thieme-connect.de Another approach is the Pictet-Spengler reaction, where the ethanamine could react with an aldehyde or ketone to form an imine, which then undergoes intramolecular electrophilic attack on an activated position of the biphenyl (B1667301) ring to form a tetrahydroisoquinoline-type structure. The success of such a reaction would depend on the activation of the aromatic ring.
| Reactant(s) | Intermediate | Potential Heterocycle Class |
|---|---|---|
| Phthalic Anhydride | N-(2-([1,1'-Biphenyl]-2-yl)ethyl)phthalamic acid | Phthalimide |
| Ethyl Acetoacetate | Enamine/Amide intermediate | Pyridinone or Dihydropyridine |
| Formaldehyde (followed by acid) | Iminium ion | Tetrahydroisoquinoline analogue (via Pictet-Spengler) |
Functionalization of the Biphenyl System
The biphenyl core of the molecule is susceptible to modification through various aromatic functionalization reactions, allowing for the extension of the molecular framework and modulation of its electronic properties.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this compound, the biphenyl system's reactivity is influenced by two main substituents: the 2-ethanamine group on one ring and the phenyl group on the other.
Directing Effects : The alkylamine group (-CH₂CH₂NH₂) is an activating group and an ortho, para-director. youtube.com The phenyl group is also weakly activating and an ortho, para-director. youtube.com
Predicted Reactivity : The combined effect of these groups directs incoming electrophiles primarily to the para position (position 4) of the ethanamine-bearing ring due to less steric hindrance compared to the ortho position. The ortho and para positions (2', 4', 6') of the second phenyl ring are also activated. The reaction outcome will be a mixture of isomers, with the distribution depending on the specific electrophile and reaction conditions. Steric hindrance at the positions adjacent to the biphenyl linkage (6 and 2') will be significant.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). wikipedia.org The amine group may require protection (e.g., by acylation) before carrying out some of these reactions to prevent side reactions or deactivation (in the case of Friedel-Crafts).
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-([4'-Nitro-1,1'-biphenyl]-2-yl)ethanamine and 2-([4-Nitro-1,1'-biphenyl]-2-yl)ethanamine |
| Bromination | Br₂, FeBr₃ | 2-([4'-Bromo-1,1'-biphenyl]-2-yl)ethanamine and 2-([4-Bromo-1,1'-biphenyl]-2-yl)ethanamine |
| Acylation (amine protected) | CH₃COCl, AlCl₃ | N-(2-([4'-Acetyl-1,1'-biphenyl]-2-yl)ethyl)acetamide |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To extend the conjugation of the biphenyl system in this compound, the molecule must first be functionalized with a group suitable for coupling, typically a halide (Br, I) or a triflate/tosylate. This is achieved via electrophilic halogenation or related methods.
Once the halo-derivative is prepared (e.g., 2-([4'-bromo-1,1'-biphenyl]-2-yl)ethanamine), it can undergo reactions like the Suzuki-Miyaura coupling with boronic acids. mdpi.com This reaction is highly efficient for creating new C-C bonds and is widely used to synthesize complex biaryl and polyaryl structures. mdpi.commdpi.com The use of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), and a base is typical for these transformations. mdpi.com Such reactions would effectively extend the π-conjugated system of the parent molecule.
| Starting Material | Coupling Partner (Boronic Acid) | Catalyst System (Example) | Product |
|---|---|---|---|
| 2-([4'-Bromo-1,1'-biphenyl]-2-yl)ethanamine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-([1,1':4',1''-Terphenyl]-2-yl)ethanamine |
| 2-([4'-Bromo-1,1'-biphenyl]-2-yl)ethanamine | 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-([4'-(4-Vinylphenyl)-1,1'-biphenyl]-2-yl)ethanamine |
| 2-([4-Bromo-1,1'-biphenyl]-2-yl)ethanamine | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4'-(Thiophen-2-yl)-[1,1'-biphenyl]-2-yl)ethanamine |
Synthesis of Novel Structural Analogues and Derivatives
The generation of novel analogues from this compound is a key strategy for modulating its physicochemical and biological properties. Synthetic efforts are typically focused on two main areas: modification of the flexible ethanamine side chain and the introduction of diverse substitution patterns onto the rigid biphenyl core.
The primary amine of the ethanamine side chain is a highly versatile functional group for derivatization. Its nucleophilic character allows for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and carbamates.
One of the most common modifications is the acylation of the amine group through coupling with carboxylic acids. This reaction, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), results in the formation of a stable amide bond. This approach has been successfully used to synthesize hybrid molecules by linking amine-containing compounds with carboxylic acids such as flurbiprofen, a biphenyl-containing nonsteroidal anti-inflammatory drug (NSAID) mdpi.commdpi.com. This strategy demonstrates a reliable method for creating new chemical entities by joining different pharmacophores through an amide linkage mdpi.com.
Beyond amide formation, the amine can be targeted with various derivatizing agents for both synthetic and analytical purposes. Reagents such as Dansyl chloride, Fmoc-Cl, and diethyl ethoxymethylenemalonate (DEEMM) are frequently employed to modify primary amines. nih.govnih.gov These reactions can enhance chromatographic separation or introduce fluorescent tags for sensitive detection, which is crucial in metabolomics and analytical chemistry. nih.govchemrxiv.org While each reagent has its strengths, Dansyl chloride is noted for its versatility, producing fluorescent derivatives with high ionization efficiency suitable for mass spectrometry. nih.gov
The table below summarizes common reagents used for the derivatization of primary amines, a reaction pathway directly applicable to the ethanamine side chain of the target compound.
| Reagent Class | Specific Reagent Example | Derivative Formed | Primary Application | Reference |
| Acylating Agents | Carboxylic Acid + DCC | Amide | Synthesis of new analogues, prodrugs | mdpi.commdpi.com |
| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | Fluorescence labeling, LC-MS analysis | nih.gov |
| Chloroformates | Fmoc-Cl | Carbamate | Chromatographic separation, protecting group | nih.gov |
| Malonates | DEEMM | Enamine | LC-MS analysis of amino compounds | nih.gov |
| Chiral Reagents | Marfey's Reagent (l-FDAA) | Diastereomeric Amide | Chiral separation of enantiomers | mdpi.com |
Modification of the biphenyl core offers another avenue for creating structural diversity. The two phenyl rings can be functionalized with a variety of substituents, which can significantly alter the molecule's steric and electronic properties, including its conformation.
The introduction of different functional groups, such as halogens or methoxy groups, at various positions on phenyl rings has been explored in other phenethylamine derivatives to modulate biological activity. nih.gov Furthermore, the substitution on the biphenyl moiety can cause significant conformational changes in the molecule. Studies on derivatives of alpha-aminoisobutyric acid have demonstrated that biphenyl substitution can cause a switch in the pseudo-peptide configuration from trans-trans to trans-cis. nih.gov
The following table presents examples of substitution patterns on biphenyl cores found in related research, illustrating the potential modifications applicable to this compound.
| Substituent | Position on Biphenyl Ring | Potential Impact | Reference |
| Fluoro | 2'-position | Alters electronic properties, potential for metabolic blocking | mdpi.commdpi.commdpi.com |
| Diphenylamino | 4'-position | Modifies electronic and photophysical properties | mdpi.com |
| General Substituents (X) | 2-, 3-, or 4-position | Influences molecular geometry and aggregation-induced emission properties | researchgate.net |
| Halogen, Methoxy | 3- and/or 4-position | Modulates biological receptor affinity and selectivity | nih.gov |
These derivatization strategies, targeting either the ethanamine side chain or the biphenyl core, provide a robust platform for the synthesis of a diverse library of analogues based on the this compound scaffold.
Theoretical and Computational Chemistry of 2 1,1 Biphenyl 2 Yl Ethanamine
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by the arrangement of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
While specific DFT calculations for 2-([1,1'-biphenyl]-2-yl)ethanamine are not extensively published, data from complex derivatives containing the 2-([1,1'-biphenyl]-2-yl) moiety can provide valuable insights. For instance, in a DFT study of (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, the frontier orbitals were analyzed. In this derivative, the electron density of the HOMO was observed to be localized on the substituted thiazolidine ring and the attached 1,1'-biphenyl ring. This suggests that the biphenyl (B1667301) group plays a significant role in the electron-donating characteristics of the molecule.
The energy values for the frontier orbitals in this derivative were calculated, providing an example of the electronic parameters that can be determined for related structures.
Table 1: Frontier Molecular Orbital Energies for a 2-([1,1'-Biphenyl]-2-yl) Derivative
| Molecular Orbital | Energy (a.u.) |
|---|---|
| HOMO | -0.23307 |
| LUMO | -0.05782 |
| Energy Gap (ΔE) | 0.17525 |
Data derived from a DFT study on (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds and the interplay of various non-covalent interactions.
The conformation of this compound is primarily defined by two key rotational degrees of freedom:
Rotation around the C-C single bond connecting the two phenyl rings.
Rotation around the bond connecting the ethylamine side chain to the phenyl ring.
The rotation about the central C-C bond in biphenyl systems is a classic example of sterically hindered rotation. In unsubstituted biphenyl, the preferred geometry is a twisted conformation with a dihedral angle of approximately 45°, which represents a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). The energy barriers to rotation through the planar (0°) and perpendicular (90°) conformations are experimentally determined to be around 6.0 kJ/mol and 6.5 kJ/mol, respectively. comporgchem.com
In this compound, the presence of the bulky ethylamine group at an ortho position drastically increases the steric hindrance. askfilo.comepfl.ch This ortho-ortho disubstitution severely restricts free rotation around the central C-C bond, leading to a significantly higher rotational barrier and locking the molecule into a chiral, non-planar conformation. askfilo.com Such restricted rotation is a well-documented phenomenon in ortho-substituted biphenyls and is the basis for atropisomerism. rsc.orgresearchgate.net The preferred geometry will feature a large dihedral angle between the phenyl rings to minimize the steric clash between the ethylamine group and the opposing phenyl ring.
Hydrogen Bonding: The primary amine (-NH2) group of the ethanamine side chain is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). quora.com
Intermolecular Hydrogen Bonding: In a condensed phase, the amine group can form hydrogen bonds with neighboring molecules, influencing crystal packing, solubility, and boiling point.
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond within a single molecule is possible if a suitable donor and acceptor are in close proximity. unacademy.com In this compound, an intramolecular N-H···π interaction between an amine hydrogen and the π-electron cloud of the adjacent phenyl ring could potentially occur in certain conformations. However, studies on the similar molecule 2-phenylethylamine suggest that such N-H···π bonds make a negligible contribution to the stabilization of its conformers. rsc.org Therefore, strong intramolecular hydrogen bonding is not expected to be a dominant factor in the conformational preference of this molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it a standard tool for predicting a wide range of molecular properties.
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, often scaled by an empirical factor to better match experimental data, are invaluable for assigning the bands observed in experimental spectra. nih.gov
For this compound, a DFT calculation would predict characteristic vibrational modes corresponding to its functional groups. While a specific calculated spectrum is not available, the expected frequency ranges for its key vibrations can be summarized based on established data for similar functional groups. scirp.org
Table 2: Expected Vibrational Frequency Ranges for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Bending (Scissoring) | 1590 - 1650 | |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Out-of-Plane Bend | 700 - 900 | |
| Alkyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 2960 |
| Bending | 1350 - 1470 |
These predicted spectra can aid in the structural characterization of the molecule and confirm the presence of its key functional components.
DFT is an essential tool for elucidating chemical reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the highest energy points along the reaction coordinate. researchgate.netacs.org
For this compound, DFT could be used to model various reactions involving the primary amine group, which is the most reactive site. Examples of such reactions include:
Nucleophilic addition: The reaction of the amine with carbonyl compounds (aldehydes, ketones) to form imines. nih.govresearchgate.net
Acylation: The reaction with acyl chlorides or anhydrides to form amides.
Alkylation: The reaction with alkyl halides.
Computational modeling of these pathways would involve calculating the activation energy (the energy difference between the reactants and the transition state) for each step. researchgate.net This data provides quantitative insight into reaction rates and helps to predict the feasibility of a particular chemical transformation under different conditions. acs.org While specific DFT studies on the reaction pathways of this molecule are not prominent, the established methodologies are readily applicable to understand its chemical reactivity. researchgate.net
Molecular Dynamics Simulations and Molecular Docking Studies
Computational methods such as molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the behavior of molecules at an atomic level. While specific MD simulations and docking studies for this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to predict its chemical interactions. These studies provide insights into the dynamic nature of the molecule and its potential interactions with biological macromolecules and other molecules in various environments.
MD simulations can model the movement of atoms in the this compound molecule over time, offering a view of its conformational flexibility. The biphenyl group, in particular, has a torsional angle between the two phenyl rings that is subject to rotational barriers, influenced by both steric hindrance from the ortho-substituted ethanamine group and electronic effects. researchgate.netpharmaguideline.comyoutube.com The ethanamine side chain also possesses rotational freedom, allowing the molecule to adopt various conformations.
Molecular docking predicts the preferred orientation of this compound when it binds to a larger molecule, such as a protein. This is crucial for understanding potential ligand-protein interactions. The biphenyl moiety can engage in hydrophobic and π-π stacking interactions, while the primary amine group can form hydrogen bonds and electrostatic interactions.
The binding of a ligand like this compound to a protein is a complex process governed by a variety of non-covalent interactions. Molecular docking studies of analogous compounds can provide a theoretical framework for understanding these potential interactions. For instance, studies on other biphenyl derivatives have highlighted the importance of the biphenyl scaffold in establishing key interactions within protein binding pockets. unifi.itresearchgate.net
The binding mechanism of this compound to a hypothetical enzyme active site can be postulated based on its structural features. The interaction is likely to be a multi-point attachment, leveraging the different chemical properties of its constituent parts.
Key Potential Interactions:
Hydrogen Bonding: The primary amine group of the ethanamine side chain is a strong hydrogen bond donor and can interact with acceptor groups on amino acid residues such as aspartate, glutamate, or serine.
Hydrophobic Interactions: The biphenyl rings are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.
π-π Stacking: The aromatic rings of the biphenyl group can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Cation-π Interactions: The protonated amine group (at physiological pH) can participate in cation-π interactions with aromatic residues.
A molecular docking study on the structurally similar compound, (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, designed for the asymmetric synthesis by a transaminase, revealed the importance of modeling the specific interactions between the substrate and the enzyme. researchgate.net This underscores the necessity of a well-defined binding pocket for biological activity.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Biphenyl Rings | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Biphenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interactions | Protonated Amine (-NH3+) | Phenylalanine, Tyrosine, Tryptophan |
The behavior of this compound in solution and in the solid state is dictated by the interplay of various intermolecular forces. In solution, the molecule's conformation and its interactions with solvent molecules are of primary importance. In the solid state, the crystal packing is determined by how the molecules arrange themselves to maximize favorable intermolecular contacts.
In polar solvents, the amine group can form hydrogen bonds with solvent molecules, which will influence the solubility and conformational preference of the ethanamine side chain. The nonpolar biphenyl group will tend to be shielded from the polar solvent, potentially leading to aggregation at higher concentrations.
The amine group is expected to play a significant role in the solid-state packing through the formation of N-H···N or N-H···π hydrogen bonds, leading to the formation of specific supramolecular synthons. These directed interactions, combined with the less directional van der Waals forces, will determine the final crystal packing arrangement.
| State | Dominant Intermolecular Forces | Expected Structural Features |
|---|---|---|
| Solution (Polar Solvent) | Hydrogen bonding (amine-solvent), Dipole-dipole interactions, van der Waals forces | Solvated amine group, potential for aggregation via hydrophobic effect of biphenyl moiety |
| Solution (Nonpolar Solvent) | van der Waals forces, potential for weak N-H···π interactions | Less constrained conformation compared to polar solvents |
| Solid State | Hydrogen bonding (N-H···N, N-H···π), C-H···π interactions, van der Waals forces | Ordered crystal lattice with specific packing motifs determined by the interplay of directional hydrogen bonds and non-directional forces. The dihedral angle of the biphenyl group will be fixed. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like 2-([1,1'-Biphenyl]-2-yl)ethanamine, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is employed.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂-Ar | ~2.9 - 3.1 (t) | ~35 - 40 |
| -CH₂-NH₂ | ~2.8 - 3.0 (t) | ~40 - 45 |
| Aromatic C-H | ~7.2 - 7.6 (m) | ~125 - 130 |
Two-dimensional (2D) NMR techniques are indispensable for unraveling the intricate spin systems within the molecule and establishing unambiguous atomic connections.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would be crucial for confirming the connectivity within the ethanamine side chain by showing a cross-peak between the two methylene (B1212753) groups. It would also reveal through-bond couplings between adjacent protons on each of the phenyl rings, helping to trace the connectivity within the aromatic system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹³C). youtube.com This technique maps each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the aliphatic -CH₂- resonances and each protonated aromatic carbon. columbia.edu
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. For biphenyl (B1667301) derivatives, ssNMR is particularly useful for studying the torsional angle between the two phenyl rings, which is a key conformational parameter. acs.org Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation. By analyzing the chemical shifts and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can validate crystal structures and identify the presence of different polymorphic forms. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure. chemguide.co.uk
HRMS accurately measures the mass of the molecular ion to a high degree of precision, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₅N. HRMS would be used to confirm this by matching the experimentally measured exact mass with the theoretically calculated mass (197.120449). nih.gov
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion, M+) which is then fragmented, and the resulting fragment ions are analyzed. purdue.edu The fragmentation pattern is characteristic of the molecule's structure. For primary amines and benzylic systems, fragmentation often occurs via alpha-cleavage. libretexts.orgnih.gov
Expected Key Fragmentation Pathways
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 197.12 | 180.09 | NH₃ (Ammonia) | Biphenyl-ethene cation |
| 197.12 | 167.08 | •CH₂NH₂ (Aminomethyl radical) | Biphenylmethyl cation |
The most anticipated fragmentation pathway involves the benzylic cleavage to lose the aminomethyl radical (•CH₂NH₂), which would result in a highly stable biphenylmethyl cation at m/z 167. This peak would be a strong indicator of the core biphenyl-CH₂- structure. The formation of an iminium ion at m/z 30 (CH₂=NH₂⁺) is also a characteristic fragmentation for primary ethylamines. whitman.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are excellent for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.
For this compound, the key functional groups are the primary amine (NH₂) and the substituted aromatic rings.
N-H Vibrations: The primary amine group is expected to show characteristic N-H stretching vibrations in the IR spectrum as a medium-intensity doublet in the region of 3400-3300 cm⁻¹. docbrown.info An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. docbrown.info
C-H Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=C and C-N Vibrations: Aromatic C=C ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aliphatic amine is expected in the 1220-1020 cm⁻¹ range. docbrown.info
Out-of-Plane Bending: The substitution pattern of the aromatic rings can be inferred from the strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ fingerprint region. An ortho-disubstituted ring and a monosubstituted ring would give rise to a characteristic pattern in this region.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong, making it a useful tool for analyzing the biphenyl backbone. aps.org
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (primary amine) | 3400 - 3300 | IR |
| C-H Stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C-H Stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| N-H Bend (scissoring) | 1650 - 1580 | IR |
| C=C Stretch (aromatic) | 1600 - 1450 | IR, Raman |
| C-N Stretch (aliphatic amine) | 1220 - 1020 | IR |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-([1,1'-Biphenyl]-4-yl)ethanamine |
| 2-([1,1'-biphenyl]-2-yloxy)ethylamine |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This powerful analytical technique involves diffracting a beam of X-rays off a single crystal of a compound. The resulting diffraction pattern is unique to the crystal's internal structure, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. This data is fundamental for confirming the compound's constitution and understanding its stereochemistry.
For a compound like this compound, a single crystal X-ray diffraction analysis would provide currently unavailable, yet crucial, structural information. The process would involve growing a high-quality single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data.
Once obtained, this data would be processed to yield a detailed crystallographic information file (CIF). This file would contain key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this, a definitive molecular structure could be rendered, showing the precise arrangement of the biphenyl and ethanamine moieties.
A hypothetical data table for such an analysis would typically include:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N |
| Formula Weight | 197.28 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) | To be determined |
| R-factor | To be determined |
| wR2 | To be determined |
| This table represents a template of the data that would be obtained from a single crystal X-ray diffraction experiment. The values are currently undetermined as no experimental data has been published. |
Following the determination of the crystal structure, Hirshfeld surface analysis would be employed to investigate the nature and extent of intermolecular interactions within the crystal lattice. This computational method partitions the crystal space into regions defined by the electron distribution of the molecules, providing a visual and quantitative summary of all close intermolecular contacts.
A hypothetical data table summarizing the contributions of intermolecular contacts from a Hirshfeld analysis would look like this:
| Interaction Type | Contribution (%) |
| H···H | To be determined |
| C···H / H···C | To be determined |
| N···H / H···N | To be determined |
| Other | To be determined |
| This table illustrates the type of quantitative data provided by Hirshfeld surface analysis. The percentages are dependent on the crystal structure, which is not currently available. |
Applications of 2 1,1 Biphenyl 2 Yl Ethanamine and Its Derivatives in Chemical Science
Role as Ligands and Catalysts in Organic Transformations
The structural rigidity and chirality inherent in many biphenyl (B1667301) derivatives make them excellent candidates for the design of ligands and catalysts. The ethanamine functional group in 2-([1,1'-Biphenyl]-2-yl)ethanamine provides a crucial coordination site for metal centers, enabling its participation in a variety of catalytic processes.
Chiral Ligands for Asymmetric Catalysis
The development of efficient and highly selective chiral ligands and catalysts is a central theme in modern asymmetric synthesis. nih.gov Axially chiral biphenyls are a privileged class of ligands, and derivatives of this compound can be envisioned as components of such systems. The inherent chirality arising from restricted rotation around the biphenyl C-C bond, when appropriately substituted, can create a well-defined chiral environment around a metal center. This, in turn, can induce high enantioselectivity in a wide range of chemical transformations.
Novel ligands with utility as components of catalysts for asymmetric hydrogenation have been developed, with ruthenium-diamine complexes of these ligands showing high activity and selectivity in the asymmetric hydrogenation of ketones. google.com The design of adjustable axially chiral biphenyl ligands has been a subject of research, where modifications at various positions of the biphenyl core can lead to more efficient catalysts for asymmetric synthesis. nih.govnih.gov For instance, variations in the substituent groups at the 2,2'-positions can afford different types of ligands and catalysts, while adjustments at other positions can fine-tune their steric and electronic properties for optimal performance in reactions such as asymmetric additions of organozinc reagents to aldehydes and palladium-catalyzed cycloadditions. nih.govnih.gov
The stereoelectronic features of chiral diphosphine ligands derived from biphenyl scaffolds have been shown to deeply influence the enantioselectivities in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. researchgate.net This highlights the importance of ligand design in achieving high levels of stereocontrol. Chiral aminophosphine ligands, which can be conceptually related to derivatives of this compound, have also been synthesized and their potential in homogeneous catalysis has been demonstrated in reactions like the rhodium-catalyzed hydroformylation of styrene and vinyl acetate, achieving moderate to high enantioselectivities. rsc.org
| Reaction Type | Catalyst System | Substrate | Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | Ruthenium-diamine complexes | Ketones | High | google.com |
| Asymmetric Diethylzinc Addition | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands | Aldehydes | Not specified | nih.gov |
| Asymmetric Cycloaddition | Palladium-phosphoramidite ligands | Not specified | Not specified | nih.gov |
| Rhodium-catalyzed Hydroformylation | Chiral aminophosphines | Styrene, Vinyl acetate | Up to 51% | rsc.org |
Catalytic Activity in Cross-Coupling and Cyclometallation Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.comnih.gov The biphenyl scaffold is a common product of such reactions, and ligands based on this structure can influence the efficiency and selectivity of the catalytic process. While direct catalytic data for this compound in cross-coupling is not extensively detailed in the provided context, related aminophosphine ligands have been shown to form stable complexes with palladium. rsc.org These complexes are active in catalytic reactions, suggesting that derivatives of this compound could also serve as effective ligands in cross-coupling chemistry. For instance, palladium nanoparticles have been utilized as efficient catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. nih.gov
Cyclometallation is a reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. This process is a key step in many catalytic cycles and provides a route to stable organometallic compounds. researchgate.netnih.gov The biphenyl framework is well-suited for cyclometallation due to the proximity of ortho C-H bonds to a potential coordinating group. The ethanamine moiety in this compound can act as an anchor to a metal center, facilitating the activation of a nearby C-H bond on the biphenyl ring to form a stable cyclometalated complex. Such complexes have potential applications in catalysis and materials science. nih.govambeed.com
Building Blocks in the Synthesis of Complex Organic Molecules
The structural features of this compound make it a valuable building block for the construction of more elaborate molecular architectures. amerigoscientific.compharmaceutical-technology.com Its primary amine group offers a reactive handle for a variety of chemical transformations, while the biphenyl unit provides a rigid and sterically defined core.
Precursors for Bioactive Scaffolds (focus on synthetic utility, not clinical effect)
Amines are fundamental building blocks in the synthesis of a vast array of organic compounds, including many with biological relevance. amerigoscientific.com The this compound scaffold can be incorporated into larger molecules that form the basis of bioactive scaffolds. The synthesis of such scaffolds is a key aspect of medicinal chemistry and drug discovery. nih.govjourcc.comresearchgate.netresearchgate.net For example, the biphenyl motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with biological targets. mdpi.com
The synthetic utility of this compound lies in its ability to be readily derivatized. The primary amine can be acylated, alkylated, or used in condensation reactions to introduce a wide range of functional groups and build molecular complexity. This allows for the systematic exploration of chemical space around the biphenyl core, which is a common strategy in the development of new bioactive compounds. The synthesis of vicinal diamine derivatives, which are important structural units in bioactive molecules, can be achieved through asymmetric synthesis methodologies. nih.govnih.gov
| Synthetic Transformation | Reagent/Catalyst | Product Type |
| N-Allylation | Chiral π-allyl Pd-catalyst | Chiral diamine derivatives |
| α-Addition of Ketimines to Aldimines | Copper(I) catalyst | anti-1,2-Diamine derivatives |
Integration into Macrocyclic or Polymeric Architectures
Macrocyclic compounds, which feature large ring structures, often exhibit unique host-guest properties and are found in many natural products. enamine.net The synthesis of novel macrocycles is an active area of research in supramolecular chemistry. nih.govmdpi.com The biphenyl unit can be incorporated into the backbone of macrocycles to create rigid and pre-organized cavities. This compound can serve as a precursor to monomers that can be linked together to form macrocyclic structures. For instance, π-conjugated macrocycles composed of biphenylene and butadiyne units have been synthesized and shown to form self-assembled molecular networks. researchgate.net
The amine functionality of this compound also allows for its incorporation into polymeric chains. This can be achieved through step-growth polymerization reactions, such as the formation of polyamides or polyimines. The resulting polymers would possess the rigid biphenyl unit as a repeating motif, which could impart desirable thermal and mechanical properties to the material.
Potential in Materials Science Research (e.g., molecular switches, electronic materials)
The electronic properties of the biphenyl system, combined with the potential for functionalization, make this compound and its derivatives interesting candidates for applications in materials science. bldpharm.com
The π-conjugated system of the biphenyl group allows for electron delocalization, which is a key property for organic electronic materials. nbinno.comsigmaaldrich.com Derivatives of this compound can be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic thin-film transistors (OTFTs). nbinno.com The amine group can be used to tune the electronic properties of the molecule or to anchor it to a surface. For instance, compounds containing biphenyl and amine functionalities are used as intermediates in the synthesis of materials for OLEDs, where they facilitate efficient charge transport. nbinno.com Furthermore, biphenyl derivatives have been investigated as potential materials for organic solar cells and as fluorescent probes. mdpi.com
| Application Area | Key Feature of Biphenyl Ethanamine | Potential Role |
| Molecular Switches | Conformational flexibility, Amine functionality for pH sensitivity | Component of a switchable system |
| Organic Electronics | π-conjugated biphenyl system | Charge transport material, Emitter, or Donor in devices |
Investigation of Photochromic Properties
Photochromic materials, which undergo reversible changes in their optical properties upon exposure to light, are a cornerstone of research in areas such as optical data storage and molecular switches. researchgate.netmdpi.com A thorough search of existing literature did not yield any studies specifically investigating the photochromic behavior of this compound or its derivatives.
Research in photochromism often involves the incorporation of specific photoactive moieties, such as diarylethenes or spiropyrans, into a molecular structure. researchgate.netmdpi.com While biphenyl units are sometimes incorporated into these larger systems to tune their electronic and physical properties, there is no direct evidence of the this compound scaffold itself being the primary focus of such investigations. Therefore, no data on its photoisomerization quantum yields, absorption maxima of its different states, or fatigue resistance can be provided.
Development of Organic Electronic Components
Organic electronic components, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), rely on the tailored electronic properties of organic molecules. The biphenyl moiety is a common building block in materials for organic electronics due to its rigid structure and ability to facilitate charge transport. rsc.orgresearchgate.net
However, a specific investigation into this compound and its derivatives for these applications has not been reported. The ethanamine group could potentially be used as a point of functionalization to attach other electronically active groups or to influence the intermolecular packing and, consequently, the charge transport properties of the material. rsc.org Without dedicated studies, key parameters such as charge carrier mobility, ionization potential, electron affinity, and performance in electronic devices remain unknown for this class of compounds.
Future Research Perspectives for 2 1,1 Biphenyl 2 Yl Ethanamine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely pivot towards greener, more efficient methods for constructing the 2-([1,1'-Biphenyl]-2-yl)ethanamine core and its derivatives. A key goal will be to move beyond traditional multi-step procedures that may require harsh reagents or expensive metal catalysts.
One promising direction is the development of one-pot synthesis protocols . Recent work has demonstrated the feasibility of one-pot nonaflate formation and Suzuki-Miyaura cross-coupling reactions for creating biphenyl (B1667301) amino acids, a strategy that could be adapted for the target molecule. gla.ac.uk Similarly, one-pot diazotisation and cyclisation procedures highlight the trend towards more streamlined synthetic sequences. gla.ac.uk Another avenue involves leveraging transition-metal-catalyzed cyclization reactions in sustainable media. For instance, the synthesis of indole (B1671886) derivatives from 2-alkynylanilines has been achieved in aqueous micellar solutions using a palladium catalyst, suggesting a pathway for greener synthesis of complex amine scaffolds. mdpi.com
Furthermore, research into catalyst-free or more sustainable catalyst systems is anticipated. The synthesis of biphenyl enamines has been accomplished through simple, one-step condensation reactions without the use of costly transition metal catalysts, offering a more economical and environmentally friendly approach. nih.gov The exploration of mechanochemical synthesis, which reduces solvent use, also presents a sustainable alternative for producing biphenyl derivatives. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Research Context |
| One-Pot Reactions | Increased efficiency, reduced waste | Synthesis of biphenyl amino acids via one-pot Suzuki-Miyaura coupling. gla.ac.uk |
| Micellar Catalysis | Use of water as a solvent, sustainability | Palladium-catalyzed synthesis of indoles in aqueous TPGS-750-M. mdpi.com |
| Catalyst-Free Condensation | Cost-effectiveness, reduced metal contamination | Facile one-step synthesis of biphenyl enamines using a camphorsulfonic acid catalyst. nih.gov |
Advanced Computational Predictions for Complex Systems
Computational chemistry is poised to play an increasingly vital role in predicting the behavior of complex systems involving this compound. Density Functional Theory (DFT) and other advanced methods can provide deep insights into molecular properties, reactivity, and intermolecular interactions, thereby guiding experimental design.
Future computational studies could focus on:
Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to determine the electrophilicity and nucleophilicity of reactants, as demonstrated in studies of methanal's reactivity with arylamines. mdpi.com This could help in designing novel reactions for the functionalization of the this compound scaffold.
Understanding Non-Covalent Interactions: For systems where this scaffold is used in host-guest chemistry or materials science, computational methods are invaluable. For example, calculations of lattice energy and its components (Coulombic, polarization, dispersion, and repulsion) can elucidate the forces governing crystal packing. mdpi.com Energy framework analysis can further visualize the 3D topology of intermolecular interactions. mdpi.com
Simulating Spectroscopic Data: The accurate prediction of NMR and IR spectra is a powerful tool for structure verification. researchgate.net Advanced computational models can calculate chemical shifts and vibrational frequencies, aiding in the characterization of new, complex derivatives of this compound. mdpi.comresearchgate.net
Development of Next-Generation Catalytic Applications
The inherent chirality and structural features of the biphenyl moiety suggest that this compound and its derivatives are prime candidates for development as ligands in asymmetric catalysis.
A significant future direction lies in the design of chiral ligands for stereoselective transformations . The development of bulky vicinal diamines from N-benzylidene-[1,1'-biphenyl]-2-amines showcases the potential of these scaffolds to serve as ligands for various organic transformations. beilstein-journals.orgd-nb.info The steric bulk of the biphenyl group can create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity.
Furthermore, the amine functionality can be used to anchor the ligand to a metal or to act as a hydrogen-bond donor in bifunctional catalysis. Dual activation strategies, where an aminocatalyst activates one substrate while a co-catalyst activates another through hydrogen bonding, have proven highly effective. mdpi.com Derivatives of this compound could be engineered into such bifunctional catalysts , where the amine participates in enamine formation and the biphenyl scaffold is functionalized with a hydrogen-bond donor group to direct the stereochemical outcome of a reaction. mdpi.com
Investigation of Unconventional Reactivity Profiles and Bond Activations
Moving beyond classical transformations, future research will likely explore the unconventional reactivity of the this compound scaffold, particularly through photoredox catalysis and C-H bond activation.
Visible-light photoredox catalysis offers a powerful platform for accessing novel reaction pathways. Studies on N-benzylidene-[1,1'-biphenyl]-2-amines have revealed a distinctive reactivity profile, where subtle changes in reaction conditions can lead to either unsymmetrical or symmetrical 1,2-diamines via radical-radical cross-coupling. beilstein-journals.orgnih.gov This divergent approach, proceeding through α-amino radical intermediates, could be harnessed for the synthesis of complex diamine structures from this compound derivatives. d-nb.info The presence of the biphenyl moiety is critical, as it stabilizes the radical intermediate and modulates its reactivity. beilstein-journals.org
Another frontier is the strategic C-H bond activation of the biphenyl core. This approach allows for the direct functionalization of the aromatic system without the need for pre-installed activating groups. Research has shown that C-H bond activation can be used to initiate polymerization or to create complex cyclic structures, such as dibenzofurans from biphenyl amino acids to enhance fluorescence. gla.ac.ukresearchgate.net Applying these strategies to this compound could unlock new pathways to novel functional materials and molecular probes.
| Reactivity Type | Key Intermediate/Process | Potential Outcome |
| Photoredox Catalysis | α-Amino Radical | Divergent synthesis of complex unsymmetrical or symmetrical diamines. beilstein-journals.orgd-nb.info |
| C-H Bond Activation | Metal-catalyzed C-H insertion | Direct functionalization of the biphenyl core for new materials. researchgate.net |
Discovery of New Scaffold Applications in Chemical Biology (without clinical focus)
Excluding direct therapeutic applications, the this compound scaffold holds considerable promise for the development of tools and materials for chemical biology research.
One exciting area is the creation of fluorescent molecular probes . By incorporating the biphenyl scaffold into amino acid structures, novel fluorescent probes with interesting optical properties have been developed for use in biological imaging. gla.ac.uk The rigid biphenyl unit can serve as a core chromophore, whose properties can be tuned by functionalization.
The scaffold can also be utilized in materials science for applications in bionanotechnology. For example, biphenyl enamines have been investigated as hole-transporting materials for potential use in organic semiconductors and electronics. nih.gov This opens the door to designing biocompatible electronic devices or sensors. Additionally, the structural motif is found in natural products with interesting biological activities, such as antifungal agents. unimi.it Exploring derivatives of this compound as potential inhibitors of fungal growth could lead to new tools for agricultural or materials protection research. unimi.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
